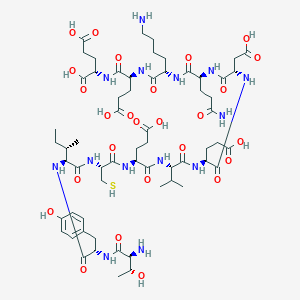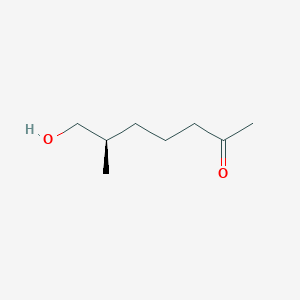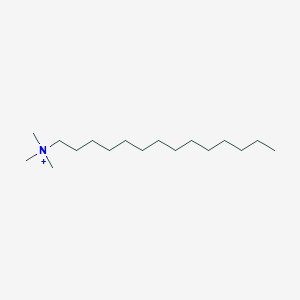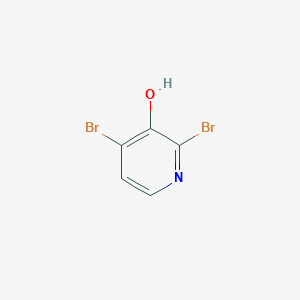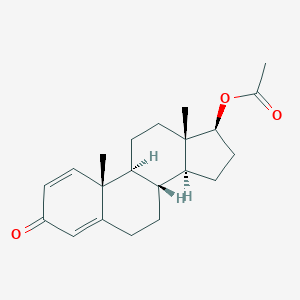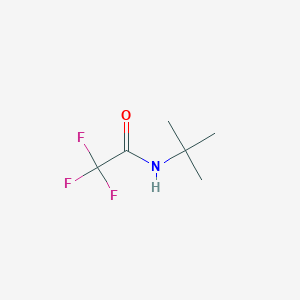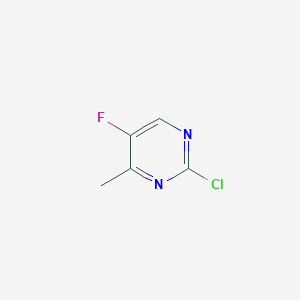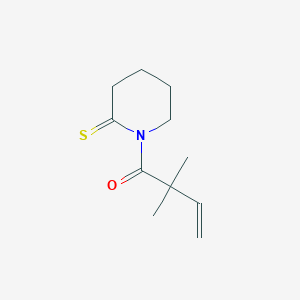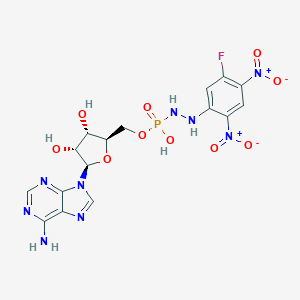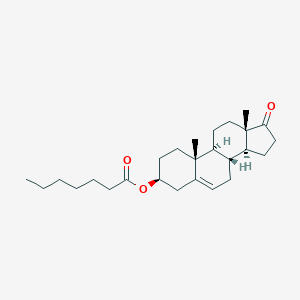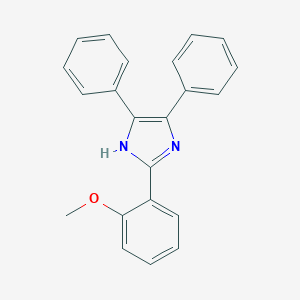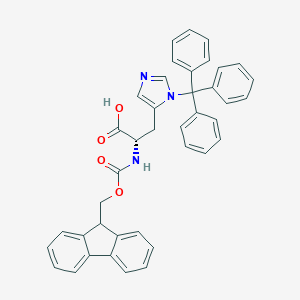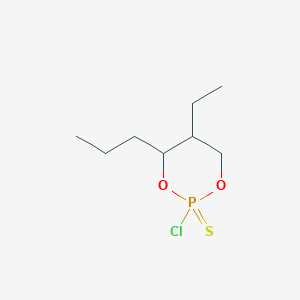
2-Chloro-5-ethyl-4-propyl-2-thiono-1,3,2-dioxaphosphorinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-ethyl-4-propyl-2-thiono-1,3,2-dioxaphosphorinane, also known as malathion, is an organophosphate insecticide that has been widely used in agriculture and public health programs for several decades. Malathion is a potent pesticide that has been shown to be effective against a wide range of insect pests, including mosquitoes, flies, and aphids. However, due to its toxicity and potential for environmental contamination, the use of malathion has become increasingly controversial in recent years.
Wirkmechanismus
Malathion acts as an acetylcholinesterase inhibitor, which means that it prevents the breakdown of acetylcholine in the nervous system. This leads to an accumulation of acetylcholine, which can cause overstimulation of the nervous system and ultimately lead to paralysis and death of the insect. Malathion is highly selective for insect acetylcholinesterase and has relatively low toxicity to mammals.
Biochemical and physiological effects:
Malathion can have a range of biochemical and physiological effects on both insects and mammals. In insects, 2-Chloro-5-ethyl-4-propyl-2-thiono-1,3,2-dioxaphosphorinane can cause paralysis, convulsions, and ultimately death. In mammals, 2-Chloro-5-ethyl-4-propyl-2-thiono-1,3,2-dioxaphosphorinane can cause a range of symptoms including nausea, vomiting, diarrhea, headache, and dizziness. However, the toxicity of 2-Chloro-5-ethyl-4-propyl-2-thiono-1,3,2-dioxaphosphorinane in mammals is relatively low compared to its toxicity in insects.
Vorteile Und Einschränkungen Für Laborexperimente
Malathion has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available, making it a cost-effective option for researchers. Malathion is also highly effective against a wide range of insect pests, which makes it a valuable tool for studying insect physiology and behavior. However, the use of 2-Chloro-5-ethyl-4-propyl-2-thiono-1,3,2-dioxaphosphorinane in laboratory experiments is limited by its toxicity and potential for environmental contamination. Researchers must take care to use 2-Chloro-5-ethyl-4-propyl-2-thiono-1,3,2-dioxaphosphorinane in a safe and responsible manner to minimize the risk of harm to themselves and the environment.
Zukünftige Richtungen
There are several future directions for research on 2-Chloro-5-ethyl-4-propyl-2-thiono-1,3,2-dioxaphosphorinane. One area of interest is the development of new insecticides that are less toxic and more environmentally friendly than 2-Chloro-5-ethyl-4-propyl-2-thiono-1,3,2-dioxaphosphorinane. Another area of research is the study of the impact of 2-Chloro-5-ethyl-4-propyl-2-thiono-1,3,2-dioxaphosphorinane on non-target organisms, such as bees and other pollinators. Finally, there is a need for further research on the long-term effects of exposure to 2-Chloro-5-ethyl-4-propyl-2-thiono-1,3,2-dioxaphosphorinane on human health and the environment.
Synthesemethoden
Malathion can be synthesized by reacting diethyl phosphorochloridothionate with 2-(mercaptomethyl) propionic acid in the presence of a base. The resulting product is then treated with thionyl chloride and chlorinated to produce 2-Chloro-5-ethyl-4-propyl-2-thiono-1,3,2-dioxaphosphorinane. The synthesis of 2-Chloro-5-ethyl-4-propyl-2-thiono-1,3,2-dioxaphosphorinane is relatively simple and can be carried out using readily available reagents.
Wissenschaftliche Forschungsanwendungen
Malathion has been extensively studied for its insecticidal properties and its potential impact on human health and the environment. Scientific research has shown that 2-Chloro-5-ethyl-4-propyl-2-thiono-1,3,2-dioxaphosphorinane is highly toxic to a wide range of insect pests and can be used effectively to control their populations. Malathion has also been used in public health programs to control the spread of diseases such as malaria and West Nile virus.
Eigenschaften
CAS-Nummer |
10140-94-0 |
|---|---|
Molekularformel |
C8H16ClO2PS |
Molekulargewicht |
242.7 g/mol |
IUPAC-Name |
2-chloro-5-ethyl-4-propyl-2-sulfanylidene-1,3,2λ5-dioxaphosphinane |
InChI |
InChI=1S/C8H16ClO2PS/c1-3-5-8-7(4-2)6-10-12(9,13)11-8/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
LIQASYRHUGVBON-UHFFFAOYSA-N |
SMILES |
CCCC1C(COP(=S)(O1)Cl)CC |
Kanonische SMILES |
CCCC1C(COP(=S)(O1)Cl)CC |
Synonyme |
2-Chloro-5-ethyl-4-propyl-1,3,2-dioxaphosphorinane 2-sulfide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



